molecular formula C8H14Cl2N2 B2653946 methyl[(1R)-1-(pyridin-3-yl)ethyl]amine dihydrochloride CAS No. 2219353-44-1

methyl[(1R)-1-(pyridin-3-yl)ethyl]amine dihydrochloride

Cat. No.: B2653946
CAS No.: 2219353-44-1
M. Wt: 209.11
InChI Key: LBCWYZLEFPTFTN-XCUBXKJBSA-N
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Description

Methyl[(1R)-1-(pyridin-3-yl)ethyl]amine dihydrochloride (CAS: 1171321-50-8) is a chiral amine derivative featuring a pyridin-3-yl substituent and a stereospecific ethyl group in the R-configuration. Its molecular formula is C₈H₁₂N₂·2HCl, with a molecular weight of 209.11 g/mol . This compound is classified under organic building blocks and is stored at room temperature, indicating moderate stability under standard conditions.

Properties

IUPAC Name

(1R)-N-methyl-1-pyridin-3-ylethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.2ClH/c1-7(9-2)8-4-3-5-10-6-8;;/h3-7,9H,1-2H3;2*1H/t7-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBCWYZLEFPTFTN-XCUBXKJBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=CC=C1)NC.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CN=CC=C1)NC.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Methyl[(1R)-1-(pyridin-3-yl)ethyl]amine dihydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Pharmacological Applications

1.1. Inhibitor Development

Methyl[(1R)-1-(pyridin-3-yl)ethyl]amine dihydrochloride has been identified as a potential inhibitor in the treatment of various diseases, including inflammatory and autoimmune disorders. Research indicates that compounds related to this structure can inhibit Interleukin-1 Receptor Associated Kinases (IRAKs), which are crucial in inflammatory responses and autoimmune diseases .

Case Study: IRAK Inhibition

  • Study Focus: Investigated the efficacy of this compound as an IRAK inhibitor.
  • Findings: The compound demonstrated selective inhibition of IRAK-4, suggesting its potential for treating conditions like rheumatoid arthritis and other inflammatory diseases .

1.2. Antiviral Activity

Another area of interest is the antiviral properties of this compound. It has been proposed as part of therapeutic strategies against HIV/AIDS when combined with other agents .

Case Study: HIV Treatment

  • Study Focus: Evaluated the compound's effectiveness in inhibiting HIV replication.
  • Findings: The combination of this compound with established antiviral agents showed enhanced efficacy in reducing viral load in vitro .

Analytical Applications

The compound is also utilized in analytical chemistry for various assays, including proteomics research, where it acts as a reagent or standard for testing . Its role in cell culture and analysis further underscores its versatility in laboratory settings.

Mechanism of Action

The mechanism of action of methyl[(1R)-1-(pyridin-3-yl)ethyl]amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares methyl[(1R)-1-(pyridin-3-yl)ethyl]amine dihydrochloride with key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features
This compound C₈H₁₂N₂·2HCl 209.11 1171321-50-8 Pyridin-3-yl group, R-configuration ethyl chain, dihydrochloride salt
2-(Pyridin-3-yl)ethan-1-amine dihydrochloride C₇H₁₁Cl₂N₃ 207.20 ([M+H]⁺) N/A Shorter ethylamine chain, pyridin-3-yl group, dihydrochloride salt
(Imidazo[1,2-a]pyridin-3-ylmethyl)methylamine dihydrochloride hydrate C₉H₁₅Cl₂N₃O 252.14 885275-83-2 Imidazopyridine ring, methylamine group, hydrate form
(1R)-1-(3-Fluoropyridin-2-yl)ethan-1-amine dihydrochloride C₇H₁₁Cl₂FN₂ 213.08 1391475-97-0 Fluorine at pyridine-2-position, R-configuration ethyl chain
2-[(5-Fluoropyridin-3-yl)oxy]ethan-1-amine dihydrochloride C₇H₁₁Cl₂FN₂O 229.08 N/A Ether linkage, fluorine at pyridine-5-position
Key Observations:

Pyridine Substitution Patterns :

  • The main compound and 2-(pyridin-3-yl)ethan-1-amine dihydrochloride share a pyridin-3-yl group, but the latter lacks stereochemistry and has a shorter carbon chain .
  • Fluorinated analogs, such as (1R)-1-(3-fluoropyridin-2-yl)ethan-1-amine dihydrochloride, introduce halogens to enhance electronic properties or metabolic stability .

Pyrimidine-based analogs (e.g., 1-(2-propylpyrimidin-5-yl)methanamine dihydrochloride) exhibit distinct electronic profiles due to the nitrogen-rich ring .

Stereochemical Considerations :

  • The R-configuration in the main compound and (1R)-1-(3-fluoropyridin-2-yl)ethan-1-amine dihydrochloride highlights the role of chirality in pharmacological activity .

Biological Activity

Methyl[(1R)-1-(pyridin-3-yl)ethyl]amine dihydrochloride, with the molecular formula C8_8H12_{12}N2_2·2HCl and a molecular weight of 209.12 g/mol, is a compound of significant interest in biological research due to its potential therapeutic applications and its role in modulating various biological pathways. This article explores its biological activity, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the reaction of (R)-1-(pyridin-3-yl)ethan-1-amine with methyl iodide in the presence of a base, followed by treatment with hydrochloric acid to form the dihydrochloride salt. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which are crucial for its biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. It modulates their activity, leading to various biological effects. The precise molecular targets and pathways are context-dependent; however, it has been noted for its potential role in:

  • Receptor Binding: The compound may act as a ligand for certain receptors, influencing signaling pathways involved in physiological responses.
  • Enzyme Modulation: It can inhibit or activate enzymes that play critical roles in metabolic processes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. For instance, it has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as an antibacterial agent .

Neuropharmacological Effects

The compound's interaction with neurotransmitter systems suggests possible neuropharmacological applications. Research indicates that it may influence pathways related to mood regulation and cognitive function, making it a candidate for further investigation in neurodegenerative diseases .

Data Table: Summary of Biological Activities

Activity Description References
AntimicrobialEffective against MRSA; potential for broader antibacterial applications
NeuropharmacologicalPossible influence on mood regulation and cognitive functions
Enzyme ModulationInhibits or activates specific enzymes involved in metabolic processes
Receptor InteractionModulates activity at specific receptors affecting physiological responses

Case Study 1: Antibacterial Efficacy

In a study evaluating the antibacterial efficacy of various compounds against MRSA, this compound was tested alongside traditional antibiotics. Results indicated that this compound exhibited significant antibacterial activity, suggesting its potential as an alternative or adjunctive treatment for resistant bacterial infections .

Case Study 2: Neuropharmacological Implications

A recent investigation into the neuropharmacological effects of pyridine derivatives included this compound. The study found that this compound influenced neurotransmitter levels in animal models, supporting its potential use in treating mood disorders .

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